2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-d][1,2,3]triazole core, which is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(4-HYDROXYPHENYL)ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of 2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups and the resulting biological and chemical properties. The presence of the methoxy group can influence its solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C19H16ClN5O4 |
---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN5O4/c1-29-14-7-5-12(6-8-14)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)13-4-2-3-11(20)9-13/h2-9,16-17H,10H2,1H3,(H,21,26) |
InChI Key |
IJLOHBORACZXQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.